![molecular formula C17H15NO2S B3165253 1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid CAS No. 897776-18-0](/img/structure/B3165253.png)

1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

Overview

Description

“1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid” is a chemical compound . It is used for pharmaceutical testing .

Molecular Structure Analysis

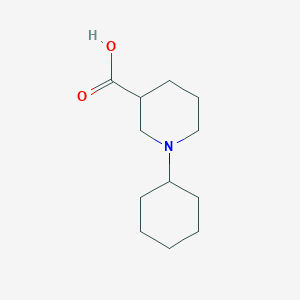

This compound contains a total of 38 bonds, including 23 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 carboxylic acid (aromatic), 1 imine (aromatic), and 1 hydroxyl group .Scientific Research Applications

Synthetic Approaches and Biological Activities

Research in synthetic chemistry has focused on developing new procedures for compounds with guanidine moieties, such as 2-aminobenzimidazole and its derivatives, due to their diverse biological activities. These compounds, including benzazoles and derivatives, display a range of pharmacological actions. Synthetic efforts aim at enhancing these activities through various chemical modifications, including the incorporation of guanidine groups to benzazole rings, which could potentially alter their biological effects. Such synthetic methodologies have been explored for their potential in creating new pharmacophores with improved therapeutic profiles (Rosales-Hernández et al., 2022).

Neurobiological Properties

Studies on compounds structurally related to tricyclic antidepressants, such as tianeptine, have revealed significant neurobiological properties. These studies emphasize the compound's influence on neurotransmitter systems and its role in enhancing structural and functional plasticity in the brain, which is crucial for the expression of emotional learning. The comprehensive understanding of such compounds' neurobiological effects provides insights into the development of treatments for depressive disorders, showcasing the importance of structural remodeling in depressive illness and the potential therapeutic actions beyond monoaminergic hypotheses (McEwen & Olié, 2005).

Biological Importance of Benzothiazepines

The exploration of 1,5-benzothiazepine derivatives has highlighted their significance in medicinal chemistry, attributed to their wide range of biological activities, including vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The structural and functional diversity of these compounds underscores their potential as lead compounds in drug discovery, fostering the development of new synthetic methods for their preparation and the evaluation of their pharmacological profiles (Dighe et al., 2015).

Properties

IUPAC Name |

6,7,10-trimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-9-4-5-10(2)16-15(9)11(3)18-13-8-12(17(19)20)6-7-14(13)21-16/h4-8H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYTZOGRAMKMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC3=C(C=CC(=C3)C(=O)O)SC2=C(C=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorobenzyl)sulfonyl]propanoic acid](/img/structure/B3165195.png)

![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid](/img/structure/B3165199.png)

![[3-(3-Chlorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165205.png)

![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)

![1'-Acetyl-6-hydroxyspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3165222.png)

![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)

![{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B3165250.png)

![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)